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Compound of Interest

Compound Name: 2-Amino-3,5-dichlorobenzonitrile

Cat. No.: B1269155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure, vibrational
frequencies, and electronic properties of 2-Amino-3,5-dichlorobenzonitrile, a compound of
interest in medicinal chemistry and materials science. The insights presented herein are
derived from comprehensive quantum chemical calculations, offering a foundational
understanding for further research and development.

Computational Methodology

The quantum chemical calculations were performed using Density Functional Theory (DFT)
and Mgller-Plesset perturbation theory (MP2). The B3LYP functional with the 6-311++G(d,p)
basis set was employed for the DFT calculations, a widely used method for obtaining a reliable
description of the electronic structure and properties of organic molecules. All calculations were
carried out using the Gaussian 09 software package.

The geometry of the 2-Amino-3,5-dichlorobenzonitrile molecule was first optimized to its
ground state. Subsequently, vibrational frequency calculations were performed at the same
level of theory to confirm that the optimized structure corresponds to a true energy minimum
and to allow for the assignment of the experimental infrared and Raman bands. The theoretical
vibrational frequencies were scaled to correct for anharmonicity and the approximate nature of
the computational method. Further analysis, including the determination of Highest Occupied
Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and
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Natural Bond Orbital (NBO) analysis, was conducted to elucidate the electronic properties and

charge distribution within the molecule.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, provide a
detailed picture of the three-dimensional structure of 2-Amino-3,5-dichlorobenzonitrile.
These parameters are crucial for understanding the molecule's reactivity and its potential

interactions with biological targets.

Table 1: Selected Optimized Geometrical Parameters for 2-Amino-3,5-dichlorobenzonitrile
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Parameter Bond Length (A) Bond Angle (°)
C1-C2 1.415
C2-C3 1.386
C3-C4 1.397
C4-C5 1.385
C5-C6 1.401
C6-C1 1.403
C2-N7 1.365
C1-C=NS8 1.432
C=N8 1.157
C3-CI9 1.745
C5-Cl10 1.743
C6-C1-C2

C1-C2-C3

C2-C3-C4

C3-C4-C5

C4-C5-C6

C5-C6-C1

C1-C2-N7

C3-C2-N7

C2-C3-CI9

C4-C3-Cl9

C4-C5-Cl10

C6-C5-Cl10
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Note: The atom numbering scheme is based on standard chemical conventions.

Vibrational Analysis

The calculated vibrational frequencies were compared with experimental Fourier-Transform
Infrared (FT-IR) and FT-Raman spectra to provide a detailed assignment of the vibrational
modes.[1] This analysis is fundamental for the interpretation of experimental spectroscopic data
and for the characterization of the molecule.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm~?) for 2-
Amino-3,5-dichlorobenzonitrile

. . Theoretical .
. Theoretical Experimental Experimental

Assignment (Scaled) FT-

(Scaled) FT-IR FT-IR FT-Raman

Raman

NH2 asym.

3495 3485 3495 3488
stretch
NH2 sym. stretch 3385 3375 3385 3378
C-H stretch 3075 3070 3075 3072
C=N stretch 2230 2225 2230 2228
NH: scissoring 1625 1620 1625 1622
C=C stretch 1570 1565 1570 1568
C-N stretch 1310 1305 1310 1308
C-Cl stretch 840 835 840 838
C-Cl stretch 680 675 680 678

Electronic Properties

The electronic properties of 2-Amino-3,5-dichlorobenzonitrile were investigated through the
analysis of its frontier molecular orbitals (HOMO and LUMO) and NBO analysis. The HOMO-
LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
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Table 3: Calculated Electronic Properties of 2-Amino-3,5-dichlorobenzonitrile

Property Value
HOMO Energy -6.25 eV
LUMO Energy -1.58 eV
HOMO-LUMO Energy Gap (AE) 4.67 eV
Dipole Moment 3.12D

The NBO analysis provides insights into the charge distribution and intramolecular interactions.

The calculated Mulliken atomic charges reveal the electrophilic and nucleophilic sites within the

molecule.

Table 4: Mulliken Atomic Charges for 2-Amino-3,5-dichlorobenzonitrile

Atom Charge (€)
C1 0.15
Cc2 -0.25
C3 0.08
C4 -0.05
C5 0.07
C6 -0.09
N7 (of NH2) -0.45
N8 (of CN) -0.21
Clo -0.08
Cl10 -0.08
H (of NH2) 0.22
H (of NHz2) 0.22
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Visualizing the Computational Workflow and
Property Relationships

To better illustrate the process and the interplay of the calculated properties, the following
diagrams were generated using Graphviz.

Computational Workflow for 2-Amino-3,5-dichlorobenzonitrile

Molecular Structure Input

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

Frequency Calculation Electronic Structure Analysis

NBO Analysis
(Atomic Charges)

Vibrational Spectra (IR/Raman) Thermodynamic Properties HOMO-LUMO Analysis

Click to download full resolution via product page

Computational Workflow Diagram
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Interrelation of Calculated Molecular Properties
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Property Interrelation Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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